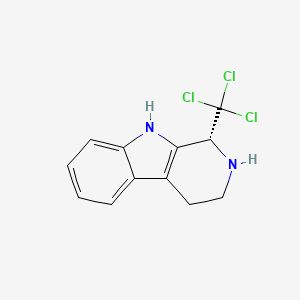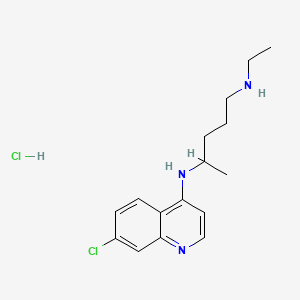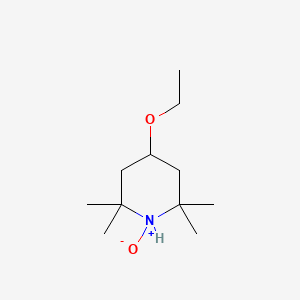
Tolazamide-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolazamide-d7 is a variant of Tolazamide, an oral blood glucose-lowering drug used for people with Type 2 diabetes . It is part of the sulfonylurea family . In Type 2 diabetes, the body does not work properly to store excess sugar, and the sugar remains in the bloodstream .
Molecular Structure Analysis
This compound has a molecular formula of C14H21N3O3S . The structure includes an azepan-1-yl group and a p-tolylsulfonylurea group . The exact molecular structure details specific to this compound are not provided in the search results.Chemical Reactions Analysis
Tolazamide is part of the sulfonylurea class of drugs, which likely bind to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane . Specific chemical reactions involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.45 g/mol . It has a melting point of 161 - 165°C and is slightly soluble in chloroform and methanol . It is a solid substance with a white to off-white color .Relevant Papers One study used immobilized samples of normal or glycated HSA in affinity microcolumns to investigate interactions of these proteins with the sulfonylurea drug Tolazamide . Another study determined the relative bioavailability of Tolazamide from four different tablet formulations and compared the results with in vitro disintegration and dissolution values . These studies provide valuable insights into the properties and effects of Tolazamide, which could be relevant to this compound as well.
Aplicaciones Científicas De Investigación
Isoenergetic Polymorphism and Molecular Packing
Isoenergetic Polymorphism The Puzzle of Tolazamide as a Case Study
explores the intriguing phenomenon of polymorphism in tolazamide. Despite previous beliefs that tolazamide lacked polymorphs, this study uncovers three polymorphs, revealing complex molecular packing dynamics that challenge our understanding of drug substance behavior. The comprehensive analysis, including optical microscopy, X-ray diffraction, and spectroscopies, highlights how different molecular packings, though practically isoenergetic, can crystallize selectively and transform irreversibly upon heating, providing crucial insights into drug development and formulation processes (Boldyreva et al., 2015).
Drug-Protein Interactions
Characterization of Tolazamide Binding with Glycated and Normal Human Serum Albumin demonstrates tolazamide's significant binding to human serum albumin (HSA), a critical factor in drug efficacy and distribution. By employing affinity chromatography, this study shows how tolazamide interacts differently with normal and glycated HSA, highlighting the impact of glycation on drug binding affinity. This research provides a deeper understanding of drug interactions in diabetic conditions, informing drug design and therapy customization for diabetic patients (Tao et al., 2019).
Pressure Effects on Drug Polymorphs
Effect of Pressure on Two Polymorphs of Tolazamide Why No Interconversion?
investigates how external pressure affects the structural stability and interconversion of tolazamide polymorphs. Through experimental and computational studies, this research elucidates the resistance of tolazamide polymorphs to phase transitions under pressure, contributing to our understanding of drug stability under various manufacturing and storage conditions (Fedorov et al., 2017).
Crystal Habit Modification
Amphiphilic Block Copolymer as a Crystal Habit Modifier explores how polymers can alter the crystal habit of tolazamide, affecting drug solubility and bioavailability. By examining the impact of poly(ethylene glycol)-block-poly(lactic acid) on tolazamide crystallization, this study demonstrates the potential of polymers to enhance drug formulation by modifying crystal shapes, which is vital for optimizing drug delivery and efficacy (Kuldipkumar et al., 2005).
Mecanismo De Acción
Target of Action
Tolazamide-d7, like other sulfonylureas, primarily targets the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and utilization of glucose by the body’s cells .
Mode of Action
This compound stimulates the release of insulin from the pancreatic beta cells . This effect is dependent upon functioning beta cells in the pancreatic islets . Additionally, this compound reduces glucose output from the liver and increases insulin sensitivity at peripheral target sites .
Biochemical Pathways
Insulin promotes glucose uptake into cells, glycogenesis (the conversion of glucose into glycogen for storage), and lipogenesis (the conversion of glucose into fatty acids for energy storage), while inhibiting gluconeogenesis (the production of glucose from non-carbohydrate sources) .
Pharmacokinetics
This compound is rapidly and well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver to active metabolites . The drug is excreted primarily in the urine (85%) and to a lesser extent in the feces (7%) . The elimination half-life of this compound is approximately 7 hours .
Result of Action
The primary result of this compound’s action is a reduction in blood glucose levels . By stimulating the release of insulin from the pancreas, the drug promotes the uptake and utilization of glucose by the body’s cells, thereby lowering blood glucose levels .
Propiedades
| 1. Design of the Synthesis Pathway: The synthesis pathway for Tolazamide-d7 involves the deuteration of Tolazamide, which is a sulfonylurea drug used to treat diabetes. Deuteration involves replacing hydrogen atoms with deuterium atoms, which are heavier and have different chemical properties. The synthesis pathway for Tolazamide-d7 involves the following steps: 1.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group to prevent unwanted reactions during the subsequent steps. 1.2. Deuteration of the aromatic ring: The aromatic ring in Tolazamide is selectively deuterated using a suitable deuterating agent to replace the hydrogen atoms with deuterium atoms. 1.3. Deprotection of the amino group: The protecting group on the amino group is removed to regenerate the original Tolazamide molecule. 1.4. Final purification: The Tolazamide-d7 product is purified using suitable methods to obtain a pure compound. 2. Starting Materials: The starting materials required for the synthesis of Tolazamide-d7 are: 2.1. Tolazamide: This is the starting material for the synthesis. It is a sulfonylurea drug used to treat diabetes. 2.2. Deuterating agent: A suitable deuterating agent is required to selectively replace the hydrogen atoms with deuterium atoms in the aromatic ring. 2.3. Protecting group: A suitable protecting group is required to protect the amino group during the deuteration step. 2.4. Deprotecting agent: A suitable deprotecting agent is required to remove the protecting group from the amino group. 2.5. Solvents and reagents: Suitable solvents and reagents are required for the various steps in the synthesis pathway. 3. Reaction: The synthesis pathway for Tolazamide-d7 involves the following steps: 3.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or benzyl (Bzl) group. 3.2. Deuteration of the aromatic ring: The protected Tolazamide is subjected to deuteration using a suitable deuterating agent such as deuterated trifluoroacetic acid (TFA-d) or deuterated sulfuric acid (H2SO4-d). 3.3. Deprotection of the amino group: The protecting group on the amino group is removed using a suitable deprotecting agent such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). 3.4. Final purification: The Tolazamide-d7 product is purified using suitable methods such as column chromatography or recrystallization to obtain a pure compound. { "Design of the Synthesis Pathway": ["The synthesis pathway for Tolazamide-d7 involves the deuteration of Tolazamide, which is a sulfonylurea drug used to treat diabetes. Deuteration involves replacing hydrogen atoms with deuterium atoms, which are heavier and have different chemical properties. The synthesis pathway for Tolazamide-d7 involves the following steps:", "1.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group to prevent unwanted reactions during the subsequent steps.", "1.2. Deuteration of the aromatic ring: The aromatic ring in Tolazamide is selectively deuterated using a suitable deuterating agent to replace the hydrogen atoms with deuterium atoms.", "1.3. Deprotection of the amino group: The protecting group on the amino group is removed to regenerate the original Tolazamide molecule.", "1.4. Final purification: The Tolazamide-d7 product is purified using suitable methods to obtain a pure compound."], "Starting Materials": ["The starting materials required for the synthesis of Tolazamide-d7 are:", "2.1. Tolazamide: This is the starting material for the synthesis. It is a sulfonylurea drug used to treat diabetes.", "2.2. Deuterating agent: A suitable deuterating agent is required to selectively replace the hydrogen atoms with deuterium atoms in the aromatic ring.", "2.3. Protecting group: A suitable protecting group is required to protect the amino group during the deuteration step.", "2.4. Deprotecting agent: A suitable deprotecting agent is required to remove the protecting group from the amino group.", "2.5. Solvents and reagents: Suitable solvents and reagents are required for the various steps in the synthesis pathway."], "Reaction": ["The synthesis pathway for Tolazamide-d7 involves the following steps:", "3.1. Protection of the amino group: The amino group in Tolazamide is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) or benzyl (Bzl) group.", "3.2. Deuteration of the aromatic ring: The protected Tolazamide is subjected to deuteration using a suitable deuterating agent such as deuterated trifluoroacetic acid (TFA-d) or deuterated sulfuric acid (H2SO4-d).", "3.3. Deprotection of the amino group: The protecting group on the amino group is removed using a suitable deprotecting agent such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).", "3.4. Final purification: The Tolazamide-d7 product is purified using suitable methods such as column chromatography or recrystallization to obtain a pure compound."] } | |
Número CAS |
1794811-72-5 |
Fórmula molecular |
C14H21N3O3S |
Peso molecular |
318.443 |
Nombre IUPAC |
1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |
Clave InChI |
OUDSBRTVNLOZBN-DMONGCNRSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
Sinónimos |
N-[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]-4-methylbenzenesulfonamide-d7; 1-(4-Methylphenyl-d7-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea; 1-(Hexahydro-_x000B_1-azepinyl)-3-p-tolylsulfonylurea-d7; Diabewas-d7; N-(p-Toluenesulfonyl)-N’-hexa-_x000B_methylenimin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










